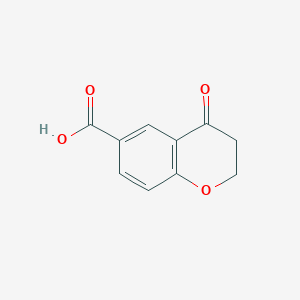

4-Oxochroman-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-2,3-dihydrochromene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXUCCMYIXLKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Oxochroman 6 Carboxylic Acid

Retrosynthetic Disconnections and Key Precursors for 4-Oxochroman-6-carboxylic Acid

Retrosynthetic analysis of this compound involves strategically breaking down the target molecule into simpler, commercially available starting materials. The primary disconnections focus on the formation of the chromanone core and the introduction of the carboxylic acid group.

Two logical retrosynthetic pathways are:

Pathway A: Disconnection of the Heterocyclic Ring: The C-O and C-C bonds of the pyranone ring are disconnected. This approach, based on an intramolecular Friedel-Crafts acylation, points to a key precursor: a substituted 3-phenoxypropanoic acid. Further disconnection of this intermediate reveals a substituted phenol and a β-propiolactone or acrylic acid derivative. The carboxylic acid at the 6-position is envisioned as arising from a functional group transformation of a simpler group, such as a methyl or nitrile, on the phenolic precursor.

Pathway B: Disconnection of the Carboxylic Acid Group: This strategy involves the late-stage introduction of the carboxylic acid. The retrosynthetic disconnection of the C-C bond between the aromatic ring and the carboxyl group suggests a precursor like 6-bromo-4-oxochroman, which could then be carboxylated. Alternatively, a precursor with a group amenable to oxidation, such as 6-methyl-4-oxochroman, could be used.

These analyses identify the following key precursors for the synthesis of this compound:

| Precursor Class | Specific Examples |

| Substituted Phenols | 4-Hydroxy-3-methylbenzoic acid, 4-hydroxy-3-cyanobenzoic acid |

| Propanoic Acid Equivalents | 3-Chloropropanoyl chloride, acrylic acid |

| Pre-formed Chromanones | 6-Methylchroman-4-one, 6-Bromochroman-4-one |

Established Chemical Routes for the Construction of the this compound Core

Traditional synthetic routes to the this compound scaffold rely on robust and well-documented chemical transformations. These methods typically involve the sequential construction of the chromanone ring followed by or preceded by the establishment of the carboxylic acid functionality.

Cyclization Reactions in Chromanone Ring Formation

The formation of the chromanone ring is a critical step in the synthesis. Several classical methods are employed for this purpose:

Intramolecular Friedel-Crafts Acylation: This is one of the most common methods for forming the chromanone ring. masterorganicchemistry.comrsc.org It involves the cyclization of a 3-(substituted phenoxy)propanoic acid in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent. rsc.orgdigitellinc.com The reaction proceeds via an electrophilic aromatic substitution where the acyl group attacks the activated aromatic ring. wikipedia.org The starting 3-(4-carboxy-phenoxy)propanoic acid can be prepared through the Williamson ether synthesis between a substituted 4-hydroxybenzoic acid derivative and a 3-halopropanoic acid.

Simonis Chromone (B188151) Synthesis: A variation of this reaction involves the condensation of a phenol with a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide. wikipedia.org This method leads to the formation of a chromone, which can then be selectively reduced to the corresponding chromanone.

Functional Group Transformations Leading to the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position can be introduced at various stages of the synthesis through several reliable functional group transformations:

Oxidation of an Alkyl Group: A common strategy is the oxidation of a methyl group at the 6-position of the chromanone ring. libretexts.org A pre-formed 6-methylchroman-4-one can be subjected to strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid, to yield the desired carboxylic acid. libretexts.org

Hydrolysis of a Nitrile: The carboxylic acid can also be obtained through the hydrolysis of a nitrile group (-CN). rsc.org The synthesis would start with a 4-hydroxybenzonitrile derivative, which is then used to construct the chromanone ring. The nitrile group at the 6-position of the resulting chromanone can then be hydrolyzed under acidic or basic conditions to afford the carboxylic acid. rsc.orgorganic-chemistry.org

Carboxylation of an Organometallic Reagent: A Grignard reagent can be formed from a 6-bromochroman-4-one intermediate. This organometallic species can then react with carbon dioxide (in the form of dry ice) followed by an acidic workup to install the carboxylic acid group. libretexts.org

Novel and Emerging Synthetic Approaches to this compound

Recent advancements in organic synthesis have led to the development of more efficient and selective methods for the construction of chromanone derivatives. These novel approaches often rely on the use of transition metal catalysts to achieve transformations that are difficult or inefficient using traditional methods.

Catalytic Strategies in this compound Synthesis

Catalytic methods offer several advantages, including milder reaction conditions, higher yields, and greater functional group tolerance. These strategies can be applied to either the formation of the chromanone ring or the introduction of substituents.

A variety of transition metals have been shown to effectively catalyze the synthesis of the chromanone scaffold.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile and have been used in several key transformations for chromanone synthesis. One notable method is a Wacker-type oxidative cyclization. rsc.org Palladium(II) catalysts can also be used for the one-pot β-arylation of chromanones with arylboronic acids, which proceeds through a tandem dehydrogenation and conjugate addition sequence. acs.org Furthermore, palladium-catalyzed carbonylative cyclization of o-iodophenols with terminal acetylenes provides an efficient route to chromones, which can be subsequently reduced to chromanones. organic-chemistry.org

| Palladium-Catalyzed Reaction | Description |

| Wacker-Type Oxidative Cyclization rsc.org | Intramolecular cyclization of an allylic phenol derivative. |

| β-Arylation of Chromanones acs.org | One-pot synthesis of flavanones via tandem catalysis. |

| Carbonylative Cyclization organic-chemistry.org | Reaction of o-iodophenols and acetylenes to form chromones. |

Copper-Catalyzed Reactions: Copper catalysts have proven effective in the asymmetric conjugate reduction of chromones to yield chiral chromanones with high enantioselectivity. rsc.org Copper-catalyzed C2-selective alkynylation of chromones via 1,4-conjugate addition has also been developed for the synthesis of C2-functionalized chromanones. nih.govresearchgate.net

| Copper-Catalyzed Reaction | Description |

| Asymmetric Conjugate Reduction rsc.org | Hydrosilylation of chromones to produce chiral chromanones. |

| C2-Selective Alkynylation nih.govresearchgate.net | 1,4-conjugate addition of N-propargyl carboxamides to chromones. |

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for the enantioselective 1,4-addition of organoboron reagents to produce 4-arylchroman-2-ones. rsc.orgbath.ac.uk Rhodium(III)-catalyzed C-5 olefination of chromones has also been reported. researchgate.net

Gold-Catalyzed Reactions: Gold catalysts can facilitate the propargylation of chromone derivatives with propargylsilanes. nih.govacs.org This reaction occurs with high regioselectivity at the C2 position. Gold-catalyzed cyclizations of alkynol-based compounds have also emerged as a useful tool in the synthesis of various heterocyclic systems, including those related to the chromanone core. beilstein-journals.orgresearchgate.net

Organocatalytic Systems

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. organic-chemistry.org These small organic molecules can facilitate highly stereoselective transformations under mild conditions. organic-chemistry.org In the context of chromanones, organocatalysts are particularly effective in creating chiral centers. For instance, secondary amines have been successfully used to catalyze one-pot intramolecular Mannich reactions to produce 4-aminoisochromanones, which are structurally related to the 4-oxochromanone core. organic-chemistry.org This methodology achieves excellent yields and high stereoselectivity. organic-chemistry.org

Proline derivatives are another class of organocatalysts that have shown great utility. A tetrazole-substituted proline derivative has been employed to catalyze the synthesis of 4-aminoisochromanones, yielding products with high diastereomeric ratios and enantiomeric excesses. organic-chemistry.org The reaction proceeds through an imine formation followed by a cis-selective Mannich reaction. organic-chemistry.org The broad applicability of this method allows for the synthesis of a variety of substituted chromanones. organic-chemistry.org

Table 1: Comparison of Organocatalytic Systems in the Synthesis of Chromanone Derivatives

| Catalyst Type | Substrates | Key Reaction | Stereoselectivity | Reference |

|---|---|---|---|---|

| Secondary Amine | 2-Oxopropyl-2-formylbenzoates, anilines | Intramolecular Mannich Reaction | Excellent cis-stereoselectivity and ee values | organic-chemistry.org |

Photoredox Catalysis for 4-Oxochromanone Functionalization

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of organic transformations under mild conditions. beilstein-journals.orgresearchgate.netsigmaaldrich.com This strategy is particularly useful for C-H functionalization, allowing for the direct modification of the chromanone scaffold without the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov Both metal complexes and organic dyes can serve as photocatalysts, converting light energy into chemical energy to generate reactive radical intermediates. beilstein-journals.orgresearchgate.net

The functionalization of the 4-oxochromanone core can be achieved through various photoredox-catalyzed reactions. For example, Minisci-type reactions can be employed to introduce alkyl groups into the heterocyclic ring. nih.gov This process involves the generation of an alkyl radical, which then adds to the electron-deficient chromanone ring. nih.gov Dual catalytic systems, combining a photoredox catalyst with another catalyst such as nickel, have expanded the scope of these transformations to include cross-coupling reactions. nih.gov

Table 2: Examples of Photoredox-Catalyzed Functionalization Reactions

| Reaction Type | Catalyst System | Substrate | Functionalization | Reference |

|---|---|---|---|---|

| C-H Functionalization | Ru(bpy)32+ | Heteroarenes | C-C, C-N, C-O, C-S, C-P bond formation | nih.gov |

| Cross-Coupling | Iridium complex / Nickel catalyst | Aliphatic substrates | C-C or C-heteroatom bond formation | sigmaaldrich.com |

Green Chemistry Principles in the Sustainable Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes to this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. unibo.it

Solvent-Free and Microwave-Assisted Protocols

Solvent-free reaction conditions offer significant environmental benefits by eliminating the use of volatile organic compounds. organic-chemistry.orgresearchgate.net These reactions are often performed by grinding the reactants together, sometimes with a solid catalyst, which can lead to higher yields and simpler product work-up. organic-chemistry.org For example, the synthesis of coumarins, which are structurally similar to chromanones, has been successfully achieved under solvent-free conditions using solid acid catalysts. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) is another green chemistry technique that can significantly accelerate reaction rates and improve yields. nih.govrasayanjournal.co.in Microwave irradiation provides efficient and uniform heating, often leading to shorter reaction times and cleaner reactions compared to conventional heating methods. nih.gov The synthesis of various heterocyclic compounds, including quinoline and chromene derivatives, has been demonstrated to be more efficient under microwave irradiation. nih.govscispace.com For instance, the Pechmann condensation to form 4-methyl coumarins is significantly faster when assisted by microwaves. rasayanjournal.co.in

Table 3: Comparison of Conventional vs. Green Synthetic Protocols

| Reaction | Conventional Method | Microwave-Assisted Method | Solvent-Free Method |

|---|---|---|---|

| Quinolin-4-ylmethoxychromen-4-one Synthesis | Oil bath heating, 60 min reaction time, lower yield | 100 °C, 4 min reaction time, 80-95% yield | Not reported |

Atom-Economy and Waste Minimization in Production

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comjocpr.com Reactions with high atom economy, such as additions and cycloadditions, are preferred as they generate minimal waste. nih.gov In contrast, reactions like substitutions and eliminations often have poor atom economy due to the formation of byproducts. nih.gov

In the synthesis of this compound, choosing reaction pathways with high atom economy is crucial for waste minimization. For example, a Diels-Alder reaction, a type of cycloaddition, can exhibit 100% atom economy. jocpr.comprimescholars.com The E-factor, which is the ratio of the mass of waste to the mass of the product, is another metric used to quantify the environmental impact of a chemical process. nih.gov A lower E-factor indicates a more sustainable process. By optimizing reaction conditions and choosing appropriate catalysts, the atom economy can be maximized and the E-factor minimized in the production of this compound. rsc.org

Flow Chemistry Applications and Scalable Synthesis of this compound

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers several advantages for the synthesis of this compound, particularly for large-scale production. organic-chemistry.orgnih.gov Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. nih.gov

The scalability of a synthesis is a critical factor for industrial applications. Flow chemistry is inherently more scalable than batch processing, as the production rate can be increased by simply running the reactor for a longer time or by using a larger reactor. nih.govnih.gov The synthesis of various organic molecules, including carboxylic acids, has been successfully scaled up using flow chemistry. durham.ac.uk For example, a gram-scale synthesis of oxazoles directly from carboxylic acids has been demonstrated, highlighting the practical utility of this approach. nih.gov The integration of in-line purification techniques, such as immobilized scavengers, can further streamline the process and facilitate the isolation of the final product. unimi.it

Stereoselective Synthesis of Chiral this compound Analogues (if applicable)

The synthesis of chiral chroman derivatives is of significant interest due to their prevalence in bioactive natural products and pharmaceuticals. chemrxiv.org Stereoselective synthesis allows for the preparation of a single enantiomer of a chiral molecule, which is often crucial for its biological activity.

Both organocatalysis and transition metal catalysis have been employed for the asymmetric synthesis of chiral chromans. chemrxiv.org Nickel-catalyzed asymmetric synthesis has been used to produce chiral chromans with quaternary allylic siloxanes in excellent yields and enantioselectivities. chemrxiv.org The use of a P-chiral monophosphine ligand was found to be crucial for achieving high stereoselectivity. chemrxiv.org

Organocatalytic methods, as discussed earlier, also provide a powerful strategy for the stereoselective synthesis of chromanone derivatives. organic-chemistry.orgresearchgate.net These methods often utilize readily available and environmentally benign catalysts to achieve high levels of enantioselectivity. organic-chemistry.org The development of these stereoselective synthetic routes is essential for exploring the therapeutic potential of chiral this compound analogues.

Comparative Analysis of Synthetic Yields, Efficiency, and Purity for Various Routes to this compound

The primary route for the synthesis of this compound involves a two-step process. The first step is the formation of the precursor, 3-(4-carboxyphenoxy)propanoic acid, typically through the reaction of p-hydroxybenzoic acid with a three-carbon synthon such as 3-chloropropionic acid or acrylic acid under basic conditions. The subsequent and critical step is the intramolecular Friedel-Crafts acylation of this precursor to yield the target chromanone.

Polyphosphoric Acid (PPA) Catalyzed Cyclization:

Polyphosphoric acid is a viscous and highly effective dehydrating agent and proton source, making it a powerful catalyst for intramolecular acylations. The reaction typically requires heating the precursor, 3-(4-carboxyphenoxy)propanoic acid, in PPA at elevated temperatures. The high viscosity of PPA can sometimes lead to challenges in stirring and product isolation. However, it is a relatively inexpensive and readily available reagent.

Eaton's Reagent Catalyzed Cyclization:

Eaton's reagent is a superacidic medium that is often considered a more modern and efficient alternative to PPA for Friedel-Crafts reactions. wikipedia.org It is a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), offering a less viscous and often more reactive medium than PPA. orgsyn.orgresearchgate.net This allows for reactions to be conducted at lower temperatures and with shorter reaction times, which can lead to higher purity of the final product by minimizing the formation of side products.

Below is a comparative analysis of the two primary synthetic routes to this compound, based on typical laboratory-scale preparations.

| Synthetic Route | Precursor | Cyclizing Agent | Typical Reaction Conditions | Reported Yield (%) | Reaction Time (hours) | Purity Profile |

|---|---|---|---|---|---|---|

| Route 1 | 3-(4-carboxyphenoxy)propanoic acid | Polyphosphoric Acid (PPA) | 100-120 °C | 75-85 | 2-4 | Good; may require recrystallization to remove polymeric byproducts. |

| Route 2 | 3-(4-carboxyphenoxy)propanoic acid | Eaton's Reagent (P₂O₅/CH₃SO₃H) | 60-80 °C | 85-95 | 1-2 | High; generally cleaner reaction profile with fewer byproducts. |

Detailed Research Findings:

The synthesis utilizing Eaton's reagent (Route 2) generally provides a higher yield and requires a shorter reaction time compared to the traditional PPA-mediated cyclization (Route 1). The milder reaction conditions associated with Eaton's reagent contribute to a cleaner reaction profile, often resulting in a product with higher initial purity. This can simplify the purification process, which typically involves precipitation of the product by pouring the reaction mixture onto ice, followed by filtration and washing.

While PPA is a more economical choice, the improved efficiency, higher yield, and enhanced purity associated with Eaton's reagent make it a preferred methodology in many modern synthetic applications. The choice between the two routes may ultimately depend on factors such as the scale of the synthesis, cost considerations, and the desired purity of the final this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Oxochroman 6 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group in 4-Oxochroman-6-carboxylic Acid

The carboxylic acid moiety at the 6-position of the chromanone scaffold is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, and decarboxylation.

Esterification Reactions and Kinetic Studies

The conversion of this compound to its corresponding esters can be readily achieved through several established methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often employed, or the water generated during the reaction is removed, for instance, by azeotropic distillation. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

While specific kinetic data for the esterification of this compound is not extensively documented in the literature, studies on analogous aromatic carboxylic acids provide valuable insights. The rate of esterification is influenced by several factors, including the structure of the alcohol, the reaction temperature, and the concentration of the catalyst. mdpi.comchembam.combohrium.comresearchgate.net Generally, primary alcohols react faster than secondary alcohols due to reduced steric hindrance. researchgate.net Increasing the reaction temperature typically accelerates the reaction rate. mdpi.comresearchgate.net

The following table illustrates typical conditions for Fischer esterification of aromatic carboxylic acids with various alcohols, which can be considered analogous to the expected reactivity of this compound.

| Carboxylic Acid Analogue | Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |

| Benzoic Acid | Methanol (B129727) | H₂SO₄ | Reflux, 6h | 95 | organic-chemistry.org |

| 4-Nitrobenzoic Acid | Ethanol | H₂SO₄ | Reflux, 8h | 92 | rug.nl |

| Salicylic Acid | Isopropanol | TsOH | Toluene, Reflux, 12h | 85 | rug.nl |

| 2-Naphthoic Acid | n-Butanol | HCl | Reflux, 10h | 90 | organic-chemistry.org |

This table is illustrative and based on general knowledge of Fischer esterification of aromatic carboxylic acids.

Amidation and Peptide Coupling Analogues

The formation of amides from this compound is a crucial transformation, particularly in the context of medicinal chemistry for the synthesis of peptide analogues. Direct reaction with an amine is generally not feasible and requires the activation of the carboxylic acid. This is typically achieved using a variety of peptide coupling reagents. sigmaaldrich.compeptide.comnih.govacs.orgorganic-chemistry.org These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which is then readily attacked by the amine nucleophile. sigmaaldrich.com

Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization. nih.gov Other effective coupling reagents include phosphonium salts such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). sigmaaldrich.comresearchgate.net

The choice of coupling reagent, solvent, and base can significantly influence the efficiency and yield of the amidation reaction. nih.gov While specific examples for this compound are limited, the general protocols for amidation of heterocyclic and aromatic carboxylic acids are well-established. researchgate.netorgsyn.orgnih.govresearchgate.net

Below is a table summarizing various peptide coupling reagents and their typical application in the amidation of carboxylic acids.

| Coupling Reagent | Additive | Base | Solvent | Typical Substrates | Reference |

| EDC | HOBt | DIPEA | DMF/DCM | Aromatic & Heterocyclic Acids | nih.gov |

| DCC | HOBt | Et₃N | DCM | Aliphatic & Aromatic Acids | peptide.com |

| HATU | HOAt | DIPEA | DMF | Sterically Hindered Acids | sigmaaldrich.comresearchgate.net |

| PyBOP | - | DIPEA | DMF | Peptide Synthesis | sigmaaldrich.compeptide.com |

| Boric Acid | - | - | Toluene (reflux) | Aromatic & Aliphatic Acids | orgsyn.org |

This table provides a general overview of common peptide coupling reagents and their applications.

Reactivity of the Ketone (4-Oxo) Moiety in the Chromanone Core

The ketone at the 4-position of the chromanone ring is a key site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and reactions involving the adjacent α-carbon.

Nucleophilic Addition and Condensation Reactions

The carbonyl group of the 4-oxo moiety is electrophilic and susceptible to attack by various nucleophiles. These reactions can lead to the formation of alcohols, imines, and other derivatives. For instance, reduction with hydride reagents such as sodium borohydride would yield the corresponding 4-hydroxychroman-6-carboxylic acid. Grignard reagents and organolithium compounds are expected to add to the carbonyl to form tertiary alcohols, though the acidic proton of the carboxylic acid would need to be protected or a large excess of the organometallic reagent would be required.

Condensation reactions, where an initial nucleophilic addition is followed by the elimination of a small molecule like water, are also characteristic of the 4-oxo group. fiveable.me The Aldol condensation, for example, can occur between the enolate of the chromanone and an aldehyde or another ketone. researchgate.netvanderbilt.edu

A particularly relevant transformation is the Knoevenagel condensation, which involves the reaction of the ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. fiveable.me This reaction leads to the formation of a new carbon-carbon double bond at the 3-position of the chromanone ring.

The following table presents representative examples of condensation reactions with cyclic ketones, which serve as models for the expected reactivity of the 4-oxochromanone core.

| Ketone Analogue | Reagent | Catalyst | Product Type | Reference |

| Cyclohexanone | Benzaldehyde | NH₄OAc / AcOH | α,α'-diarylidene cyclic ketone | tandfonline.comresearchgate.net |

| Cyclopentanone | Malononitrile | Piperidine | α,β-unsaturated dinitrile | fiveable.me |

| Tetralone | Aromatic Aldehydes | Lipase | α,β-unsaturated ketone | researchgate.net |

| Chroman-4-one | Aromatic Aldehydes | DIPA (MW) | 3-Arylideneflavanones | nih.govacs.org |

This table is illustrative and based on known condensation reactions of cyclic ketones.

Alpha-Substitution and Enolization Chemistry

The carbon atoms adjacent to the carbonyl group (the α-carbons) in the 4-oxochromanone core possess acidic protons. The removal of one of these protons by a base leads to the formation of a resonance-stabilized enolate anion. This enolate is a potent nucleophile and can react with a variety of electrophiles in what are known as α-substitution reactions.

The regioselectivity of enolate formation is an important consideration. In the case of 4-oxochromanone, the α-protons are at the 3-position and the 5-position (benzylic). The protons at the 3-position are typically more acidic due to being flanked by the carbonyl and the ether oxygen. Under kinetic control (strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature), the less substituted enolate is generally formed. Under thermodynamic control (weaker base, higher temperature), the more substituted and more stable enolate may be favored. nih.govlibretexts.org

Once formed, the enolate can undergo reactions such as alkylation with alkyl halides to introduce an alkyl group at the α-position. libretexts.orgyoutube.com Another important α-substitution reaction is halogenation, which can occur under either acidic or basic conditions. organic-chemistry.orgyoutube.com Acid-catalyzed halogenation typically leads to monohalogenation at the more substituted α-carbon through an enol intermediate. youtube.com In contrast, base-promoted halogenation proceeds via an enolate and can be difficult to control, often leading to polyhalogenation. youtube.com

The Mannich reaction is another example of an α-substitution, where an enolizable ketone reacts with an aldehyde and a primary or secondary amine to form a β-amino carbonyl compound. researchgate.net

The table below provides examples of α-substitution reactions on ketones that are analogous to the expected reactivity of 4-oxochromanone.

| Ketone Analogue | Reagent | Conditions | Product Type | Reference |

| Cyclohexanone | CH₃I | LDA, THF, -78 °C | 2-Methylcyclohexanone | youtube.com |

| Acetophenone | Br₂ | Acetic Acid | α-Bromoacetophenone | youtube.com |

| 2-Methylcyclohexanone | Br₂ | NaOH, H₂O | Polyhalogenated products | youtube.com |

| Chroman-4-one | Formaldehyde, Dimethylamine | HCl | 3-(Dimethylaminomethyl)chroman-4-one | researchgate.net |

This table illustrates general α-substitution reactions on ketones.

Reduction and Oxidation Transformations of the Carbonyl Group

The reactivity of the carbonyl group in this compound is a focal point for synthetic transformations. Its susceptibility to reduction and oxidation allows for the introduction of new functional groups and the modulation of the compound's electronic and steric properties.

Reduction of the Carbonyl Group

The ketone functionality at the C4 position of the chromanone ring can be selectively reduced to a secondary alcohol, yielding 4-hydroxychroman-6-carboxylic acid. This transformation is typically achieved using hydride-donating reagents.

A common and mild reducing agent for this purpose is sodium borohydride (NaBH₄). researchgate.netresearchgate.netrsc.org The reaction is generally performed in a protic solvent such as methanol or ethanol. researchgate.netwikipedia.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This initial step forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the secondary alcohol. rsc.org Due to its milder nature, sodium borohydride is chemoselective, typically reducing aldehydes and ketones without affecting less reactive functional groups like carboxylic acids and esters under standard conditions. researchgate.netresearchgate.netijrpc.com

For the complete reduction of both the ketone and the carboxylic acid functional groups to a methylene group and a primary alcohol respectively, a more potent reducing agent such as lithium aluminum hydride (LiAlH₄) would be required. ijrpc.comwikipedia.orgchemistrysteps.com Catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst (e.g., palladium, platinum, or ruthenium), is another effective method for the reduction of the carbonyl group. rsc.orgnih.govnih.gov This method is particularly relevant in industrial applications due to its efficiency and the generation of water as the sole byproduct when reducing carboxylic acids. nih.govnih.gov

| Reagent | Formula | Typical Substrates | Product from this compound (Carbonyl group) |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | 4-Hydroxychroman-6-carboxylic acid |

| Lithium Aluminum Hydride | LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic Acids | 4-Hydroxychroman-6-methanol |

| Catalytic Hydrogenation (e.g., H₂/Pd) | H₂/Catalyst | Alkenes, Alkynes, Carbonyls, Carboxylic Acids | 4-Hydroxychroman-6-carboxylic acid or further reduction depending on conditions |

Oxidation of the Carbonyl Group

The carbonyl group of a ketone is generally resistant to further oxidation without cleavage of carbon-carbon bonds. researchgate.net Strong oxidizing agents, such as potassium permanganate or chromic acid, under harsh conditions, can cleave the ring system.

However, a notable oxidation reaction applicable to ketones is the Baeyer-Villiger oxidation. researchgate.net This reaction converts a ketone into an ester through the action of a peroxy acid. In the case of this compound, this would involve the insertion of an oxygen atom adjacent to the carbonyl carbon, potentially leading to a lactone derivative. The regioselectivity of the oxygen insertion is dependent on the migratory aptitude of the adjacent groups.

The carboxylic acid group at the C6 position is already in a high oxidation state and is generally inert to further oxidation under standard conditions. ijrpc.comnih.govchemistrysteps.com Under forcing conditions, decarboxylation may occur. ijrpc.comnih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzo Ring of this compound

The benzo ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being governed by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and position of this substitution are influenced by the activating or deactivating nature of the substituents already present.

The chromanone moiety has two opposing electronic influences on the benzo ring:

The ether oxygen atom is an activating group due to its ability to donate a lone pair of electrons into the ring via resonance. It is an ortho, para-director.

The carbonyl group is a deactivating group as it withdraws electron density from the ring through resonance. It is a meta-director.

Additionally, the carboxylic acid group at the C6 position is also a deactivating, meta-directing group.

Considering the positions relative to these groups, the C5 and C7 positions are ortho and para to the activating ether oxygen, while being meta to the deactivating carbonyl group. The C5 and C7 positions are also ortho to the deactivating carboxylic acid group at C6. The C8 position is meta to the carboxylic acid and ortho to the carbonyl group.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the displacement of a leaving group on the aromatic ring by a nucleophile. ijrpc.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex). ijrpc.com

For this compound itself, which lacks a suitable leaving group on the aromatic ring, direct SNAr is not feasible. However, if a derivative with a good leaving group (e.g., a halogen) were present on the benzo ring, the electron-withdrawing nature of the carbonyl and carboxylic acid groups could promote nucleophilic substitution. For instance, in a hypothetical 7-halo-4-oxochroman-6-carboxylic acid, the halogen at C7 is para to the carbonyl group's influence (transmitted through the ring system) and ortho to the carboxylic acid, making it susceptible to attack by nucleophiles.

Ring-Opening and Ring-Contraction/Expansion Reactions of the Chromanone Heterocycle

The chromanone heterocyclic ring can undergo a variety of transformations that involve cleavage or rearrangement of the ring structure.

Ring-Opening Reactions

The pyrone ring of chromones is known to undergo ring-opening reactions upon treatment with certain nucleophiles. nih.govchemistrysteps.com This reactivity can be extrapolated to the related chromanone system. For instance, strong bases can potentially attack the carbonyl group, leading to a ring-opening to form a substituted phenolate. The reaction of chromone-3-carboxylic acid with various carbon nucleophiles has been shown to lead to functionalized benzoxocinones through transformations of the γ-pyrone ring. nih.gov A plausible mechanism for such reactions involves an initial nucleophilic attack at the C2 position, followed by cleavage of the C2-O1 bond. This type of reaction is sometimes referred to as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement, particularly when a subsequent ring closure leads to a new heterocyclic system. chemistrysteps.com

Ring-Contraction and Ring-Expansion Reactions

Ring-contraction reactions can provide a route to smaller, more strained ring systems. wikipedia.orgchemistrysteps.com For cyclic ketones, a common ring-contraction method is the Favorskii rearrangement of an α-halo ketone. If this compound were to be halogenated at the C3 position, treatment with a base could induce a Favorskii-type rearrangement, potentially leading to a benzofuran derivative with a cyclopropanone intermediate. Ring contractions of thiochroman-4-ones have been observed to yield thioindigo derivatives. rsc.org

Ring-expansion reactions allow for the synthesis of larger ring systems, which can be challenging to construct directly. A known transformation of chromanones involves their conversion to quinolines. For example, the reaction of 3-formylchromone with anilines can lead to the formation of 3-(2-hydroxybenzoyl)quinolines. researchgate.net This reaction proceeds through a ring-opening of the chromone (B188151) heterocycle by the aniline, followed by a recyclization to form the quinoline ring system. This represents a formal ring expansion and rearrangement of the heterocyclic part of the molecule.

| Reaction Type | Reagents/Conditions | Potential Product Class |

|---|---|---|

| Ring-Opening | Strong Nucleophiles (e.g., OH⁻) | Substituted Phenolates |

| Ring-Contraction (via α-halo derivative) | Base (Favorskii Rearrangement) | Benzofuran derivatives |

| Ring-Expansion/Rearrangement | Anilines (with 3-formyl derivative) | Quinolines |

Detailed Mechanistic Elucidation of Key Transformations Involving this compound

Mechanism of Carbonyl Reduction by Sodium Borohydride

The reduction of the C4-carbonyl group of this compound by sodium borohydride proceeds via a nucleophilic addition mechanism.

Nucleophilic Attack: The reaction initiates with the attack of a hydride ion (H⁻), delivered from the BH₄⁻ species, on the electrophilic carbon atom of the carbonyl group. This is the rate-determining step.

Formation of Alkoxide Intermediate: This attack breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: In the final step, the negatively charged oxygen atom of the alkoxide is protonated by a protic solvent (e.g., methanol or ethanol), which is typically used for this reaction. This step yields the final product, 4-hydroxychroman-6-carboxylic acid.

Mechanism of Electrophilic Aromatic Substitution (e.g., Nitration)

A representative electrophilic aromatic substitution on the benzo ring, such as nitration, would proceed through the following steps:

Generation of the Electrophile: The nitronium ion (NO₂⁺), a potent electrophile, is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.

Nucleophilic Attack by the Aromatic Ring: The π-electron system of the benzo ring of this compound acts as a nucleophile and attacks the nitronium ion. This attack is directed to the most nucleophilic position, likely C5 or C7, as influenced by the activating ether oxygen.

Formation of the Arenium Ion (Sigma Complex): This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized over the ring, including the carbon atom attached to the ether oxygen, which provides significant stabilization.

Deprotonation and Re-aromatization: A weak base in the reaction mixture (e.g., HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring and yields the substituted product.

Plausible Mechanism for Ring-Opening by a Nucleophile

The ring-opening of the chromanone heterocycle by a nucleophile (Nu⁻) can be envisioned to occur via an aza-Michael-type addition followed by ring cleavage, similar to what is observed in related chromone systems.

Nucleophilic Addition: The nucleophile attacks the C2 position of the chromanone ring, which is activated by the adjacent carbonyl group.

Ring-Opening: The resulting intermediate undergoes cleavage of the C2-O1 bond, leading to the opening of the heterocyclic ring to form a phenolate intermediate.

Further Reaction: This intermediate can then be protonated or undergo subsequent intramolecular reactions, such as recyclization to form a different heterocyclic system, depending on the nature of the nucleophile and the reaction conditions. This pathway is exemplified by the synthesis of quinolines from chromones and anilines, where the aniline acts as the nucleophile. researchgate.net

Derivatization Strategies and the Synthesis of 4 Oxochroman 6 Carboxylic Acid Analogues

Design and Synthesis of Esters and Amides of 4-Oxochroman-6-carboxylic Acid

The carboxylic acid moiety is a prime target for modification to produce ester and amide derivatives. These functional groups can significantly alter the physicochemical properties of the parent molecule.

Ester Synthesis: Esterification of this compound can be achieved through standard methods such as Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling agents, followed by reaction with an alcohol. For instance, the synthesis of ethyl esters of similar 4-oxo-4H-chromene-2-carboxylic acid structures has been reported, demonstrating the feasibility of this approach for the chromanone scaffold researchgate.net.

Amide Synthesis: The synthesis of amides from this compound is a common strategy to introduce diverse substituents. This is typically accomplished by first activating the carboxylic acid group. Reagents like thionyl chloride or oxalyl chloride can convert the carboxylic acid into a highly reactive acyl chloride, which readily reacts with primary or secondary amines to form the corresponding amide.

Another prevalent method involves the use of peptide coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), facilitate the direct condensation of the carboxylic acid with an amine under mild conditions. Boric acid has also been highlighted as a green and efficient catalyst for the direct amidation of carboxylic acids orgsyn.org.

Research on related structures, such as 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid and 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid, has demonstrated the successful synthesis of a series of N-alkyl amides, indicating that these methods are directly applicable to the this compound scaffold nih.govresearchgate.net.

| Derivative Type | General Synthesis Method | Reagents | Reference Principle |

|---|---|---|---|

| Esters | Fischer-Speier Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | thieme-connect.de |

| Esters | Acyl Halide Intermediate | SOCl₂ or (COCl)₂, followed by Alcohol | thieme-connect.de |

| Amides | Acyl Halide Intermediate | SOCl₂ or (COCl)₂, followed by Amine | nih.gov |

| Amides | Peptide Coupling | EDC/HOBt, DCC, or BOP | nih.gov |

| Amides | Catalytic Amidation | Boric Acid, Amine, Toluene (with azeotropic removal of water) | orgsyn.org |

Chemical Modifications at the 4-Oxo Position for Novel Chromanone Structures

The carbonyl group at the 4-position is a key site for chemical manipulation, allowing for the generation of a variety of novel chromanone structures.

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and mild reagent for this transformation, selectively reducing the ketone without affecting the carboxylic acid or the aromatic ring rsc.org. Studies on related chroman-4-one scaffolds have shown that this reduction to a chroman-4-ol can lead to significant changes in biological activity, highlighting the importance of the carbonyl group for certain molecular interactions acs.org.

Knoevenagel Condensation: The 4-oxo group can undergo condensation reactions with active methylene (B1212753) compounds in a process known as the Knoevenagel condensation wikipedia.orgsigmaaldrich.comorganicreactions.orgthermofisher.com. This reaction, typically catalyzed by a weak base like piperidine or an amine salt, results in the formation of a new carbon-carbon double bond at the 3-position, leading to 3-benzylidenechroman-4-one derivatives when an aromatic aldehyde is used wikipedia.orgrsc.org. This strategy introduces significant structural diversity by appending various substituted aryl groups to the chromanone core.

| Modification | Reaction Type | Typical Reagents | Product Class |

|---|---|---|---|

| Reduction | Nucleophilic Addition | NaBH₄, EtOH | 4-Hydroxychroman-6-carboxylic acid |

| Condensation | Knoevenagel Condensation | Substituted Benzaldehyde, Piperidine | 3-(Substituted-benzylidene)-4-oxochroman-6-carboxylic acid |

Regioselective Functionalization of the Chromanone Skeleton

Introducing substituents at specific positions on the chromanone ring system is a powerful strategy for creating analogues.

Halogenation: Regioselective halogenation of the chromanone scaffold has been reported. For example, bromination can be directed to the 3-position. The synthesis of 3-bromo-2-pentylchroman-4-one was achieved using pyridine tribromide (Py·Br₃), which acts as a brominating agent acs.org. Such halogenated intermediates are valuable as they can be further modified through cross-coupling reactions.

Fluorination: The introduction of fluorine atoms can significantly impact a molecule's properties. The synthesis of 3-fluorochromones has been accomplished from enamino ketone precursors in the presence of Selectfluor, demonstrating excellent regioselectivity organic-chemistry.org.

These regioselective reactions provide access to a range of functionalized chromanones that can serve as building blocks for more complex molecules.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a strategy in medicinal chemistry where two or more pharmacophores are covalently linked to create a single hybrid molecule with potentially enhanced or synergistic activities nih.govphysiciansweekly.com. The this compound scaffold is an excellent candidate for this approach, with the carboxylic acid group serving as a convenient linker.

The synthesis of such hybrids typically involves forming an amide or ester bond between the this compound and another biologically active molecule that contains a free amine or hydroxyl group. For example, the chromone (B188151) scaffold, a close structural relative, has been hybridized with various pharmacologically active fragments such as tacrine, quinolines, and pyrimidines nih.govphysiciansweekly.com. Following this principle, one could synthesize a hybrid by coupling this compound with an amino-functionalized drug molecule using standard peptide coupling methods. Recent research has also shown the synthesis of complex spiro-fused hybrids where a 3-benzylidenechroman-4-one derivative acts as a dipolarophile in a 1,3-dipolar cycloaddition reaction rsc.org.

Diversity-Oriented Synthesis Approaches for Libraries of this compound Derivatives

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space efficiently cam.ac.ukrsc.org. The this compound scaffold can be used as a starting point for DOS to create large libraries of related compounds.

A typical DOS strategy would involve a branching reaction pathway where the core scaffold is subjected to various reactions to generate different molecular skeletons cam.ac.uk. For the this compound scaffold, a library could be initiated by first creating a series of amides or esters at the 6-position using a range of amines and alcohols (appendage diversity). Subsequently, these derivatives could be subjected to different reactions at the 4-oxo position, such as reduction or Knoevenagel condensation with a variety of aldehydes.

One reported strategy involved the synthesis of distinct chromanones on a solid support, which were then converted to vinyl triflates. These intermediates were then subjected to several palladium-catalyzed transformations, including Suzuki and Stille couplings, to introduce further diversity cam.ac.uk. This approach allows for the rapid generation of a large number of analogues from a common intermediate, which is a hallmark of diversity-oriented synthesis. The hydrolysis of esters to carboxylic acids followed by parallel solution-phase amidation is another technique employed to build libraries of derivatives nih.gov.

Computational Chemistry and Theoretical Studies of 4 Oxochroman 6 Carboxylic Acid

Quantum Chemical Calculations on the Electronic Structure and Stability of 4-Oxochroman-6-carboxylic Acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations reveal the distribution of electrons and the forces holding the atoms together, which in turn determine its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and energy of organic compounds like this compound.

DFT calculations, often using the B3LYP method with a 6-311++G(d,p) basis set, are employed to fully optimize the molecule's geometry. nih.govresearchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The output includes precise data on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, Chromone-3-Carboxylic acid, the bond length between the pyrone and carboxylic acid carbons was calculated to be 1.5075 Å, which closely matched experimental values. nih.gov These optimized geometric parameters are crucial for understanding the molecule's structural characteristics and serve as the foundation for further computational analyses. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: This table presents hypothetical data based on typical results from DFT calculations on similar chromone (B188151) structures.

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (Ketone) | 1.23 |

| C-O (Carboxyl) | 1.36 | |

| O-H (Carboxyl) | 0.98 | |

| Bond Angle (°) | O-C-C (Ring) | 121.5 |

| C-C-O (Carboxyl) | 112.0 | |

| Dihedral Angle (°) | C_ar-C_ar-C-O (Carboxyl) | 15.0 |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. nih.gov These calculations help identify the most probable sites for nucleophilic and electrophilic attacks. youtube.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: This table contains representative hypothetical data.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| Energy Gap (ΔE) | 4.70 |

In Silico Modeling of Reaction Mechanisms and Transition States for this compound Transformations

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For transformations involving this compound, such as its synthesis or derivatization, DFT calculations can map out the entire reaction pathway. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

By modeling proposed mechanisms, such as the cascade radical cyclization used to form the 4-chromanone (B43037) framework, researchers can calculate the activation energies required to overcome each transition state. researchgate.net The pathway with the lowest activation energy is generally the most favorable. This analysis provides a detailed, step-by-step understanding of how bonds are formed and broken, helping to rationalize experimental outcomes and optimize reaction conditions for higher yields and selectivity. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of this compound Derivatives

Molecular Dynamics (MD) simulations provide a way to observe the motion and conformational changes of molecules over time, offering insights that static models cannot. espublisher.comscite.ai For derivatives of this compound, especially when complexed with a biological target like a protein, MD simulations are essential for assessing the stability of the interaction. rsc.orgacs.org

Simulations, often run for nanoseconds, track the trajectories of all atoms in the system. espublisher.comacs.org Key parameters are analyzed to understand the system's dynamics:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable, plateauing RMSD value over time indicates that the system has reached equilibrium and the ligand is stably bound. espublisher.com

Root-Mean-Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues or ligand atoms. It helps identify which parts of the protein or ligand are flexible and which are stable. pusan.ac.kr

These simulations are critical for validating the results of molecular docking and providing a more dynamic picture of the binding interactions that hold a ligand in a protein's active site. espublisher.comrsc.org

Table 3: Example Setup for a Molecular Dynamics Simulation Note: This table outlines a typical, hypothetical simulation protocol.

| Parameter | Specification |

|---|---|

| Software | GROMACS |

| Force Field | GROMOS96 43a1 |

| System | Ligand-Protein Complex in Water Box |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

| Analysis | RMSD, RMSF, Hydrogen Bonds |

Prediction of Spectroscopic Signatures (Computational NMR, IR) for Structural Verification Methodologies

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structural verification when compared against experimental results.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts are derived. nih.govuncw.edu These theoretical predictions can be compared with experimental spectra to confirm assignments and validate the proposed structure of this compound or its derivatives. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can also be calculated using DFT. The resulting theoretical IR spectrum can be compared with an experimental FT-IR spectrum. This comparison helps in assigning specific absorption bands to the vibrational modes of functional groups (e.g., C=O stretch of the ketone and carboxylic acid), confirming the molecule's structural integrity. researchgate.net

Table 4: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C=O (Ketone) | 192.5 | 191.6 |

| C=O (Carboxylic Acid) | 168.0 | 167.2 |

| C-6 (Aromatic) | 125.1 | 124.9 |

| CH₂ (Ring) | 37.8 | 37.3 |

Virtual Screening and Design of Novel Chromanone Compounds Based on this compound

The 4-chromanone structure is considered a "privileged scaffold" in medicinal chemistry because its derivatives exhibit a wide range of biological activities. nih.govacs.orgasianpubs.org this compound is an excellent starting point for the design of novel therapeutic agents through computational strategies.

Virtual Screening: This process involves using the 4-chromanone core structure as a query to search large databases of chemical compounds. The goal is to identify other molecules that are structurally similar and therefore likely to have similar biological activities. Computational filters can be applied to select for compounds with desirable drug-like properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.gov

Scaffold Hopping and De Novo Design: In this approach, the core scaffold is modified in silico by adding, removing, or replacing functional groups to design new molecules. For example, different substituents could be added to the carboxylic acid group or the aromatic ring of this compound. jmbfs.org These newly designed derivatives are then evaluated using molecular docking to predict their binding affinity to a specific biological target, such as an enzyme or receptor. jmbfs.orgtandfonline.com This iterative process allows for the rational design of novel compounds with potentially enhanced potency and selectivity. pusan.ac.krjmbfs.org

Table 5: Example of a Lead Optimization Study Using Molecular Docking Note: This table presents hypothetical data showing how modifications to a parent compound can improve binding affinity (docking score).

| Compound | Modification at C-6 | Docking Score (kcal/mol) |

|---|---|---|

| Parent (this compound) | -COOH | -7.5 |

| Derivative 1 | -CONH₂ | -7.9 |

| Derivative 2 | -CONH(CH₃) | -8.2 |

| Derivative 3 | -CO-Morpholine | -8.8 |

Applications of 4 Oxochroman 6 Carboxylic Acid in Advanced Chemical Synthesis and Materials Science

4-Oxochroman-6-carboxylic Acid as a Core Building Block in Organic Synthesis

Utilization in the Total Synthesis of Complex Natural Products (Focus on Synthetic Strategy)

A thorough search of scientific literature did not yield any specific examples of this compound being utilized as a key building block or intermediate in the total synthesis of complex natural products. Synthetic strategies for natural products often employ versatile and well-studied starting materials, and while chromone (B188151) derivatives are part of many natural structures, the specific application of this particular isomer as a synthetic precursor is not documented.

Role in the Construction of Advanced Heterocyclic Systems

There is no available research detailing the role of this compound in the construction of advanced heterocyclic systems. While the chromanone core can be synthesized via methods such as intramolecular oxo-Michael cyclization from acyclic precursors, the subsequent use of this compound itself as a foundational scaffold for building more complex, fused, or spirocyclic heterocyclic architectures has not been reported. researchgate.netnih.gov

Development of Functional Materials Incorporating the this compound Scaffold

Polymeric and Supramolecular Assemblies

No studies have been found that describe the incorporation of this compound into polymeric structures or its use in designing supramolecular assemblies. The synthesis of functional polymers and self-assembling systems often relies on monomers with specific, reactive functional groups and defined geometries, but this compound has not been explored for these purposes in published research.

Advanced Organic Frameworks and Composites

The use of this compound as a linker or building block in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), or other advanced composite materials is not documented. The design of such frameworks requires organic ligands with specific symmetry and coordination sites, and while various carboxylic acids are employed, this compound has not been reported in this context.

Ligand Design and Coordination Chemistry Utilizing this compound

There is no specific information available on the design of ligands or the study of coordination chemistry that utilizes this compound. The potential of the carboxylic acid group and the ketone moiety to act as coordination sites for metal ions has not been explored or reported in the scientific literature for this specific molecule.

Compound Names

As no other chemical compounds were discussed in the context of the requested applications for this compound, a corresponding table is not applicable.

Applications in Non-Biological Chemical Technologies (e.g., fluorescent probes, chemical sensors development methodologies)

The development of fluorescent probes and chemical sensors often relies on molecules with specific photophysical properties, such as high quantum yields and significant Stokes shifts, and the ability to interact selectively with target analytes. The core structure of a molecule and its substituents are critical in determining these characteristics. Although this compound possesses a chromanone core, which is a component of some fluorescent compounds, and a carboxylic acid group that can be used for conjugation or as a recognition site, there is no published research to date that demonstrates its successful application as a primary building block or functional component in fluorescent probes or chemical sensors.

Therefore, a detailed discussion with research findings and data tables on the applications of this compound in these specific areas cannot be provided.

Analytical and Characterization Methodologies for 4 Oxochroman 6 Carboxylic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Mechanistic Studies of 4-Oxochroman-6-carboxylic Acid Reactions

The elucidation of reaction mechanisms involving this compound and its derivatives relies heavily on advanced spectroscopic techniques. These methods provide real-time or near real-time information on the formation of intermediates, transition states, and final products, offering insights into reaction kinetics and pathways.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy , such as ReactIR, is a powerful tool for monitoring the progress of reactions in solution without the need for sample extraction. By tracking the changes in vibrational frequencies of functional groups, researchers can follow the consumption of reactants and the formation of products. For instance, in reactions involving the carboxylic acid or the ketone moiety of the chromanone core, the characteristic C=O stretching frequencies can be monitored to determine reaction rates and identify the presence of transient species.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for detailed structural analysis of reactants, products, and stable intermediates. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can establish connectivity and stereochemistry. For mechanistic studies, techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to study reaction mixtures and identify components based on their diffusion coefficients. Furthermore, kinetic NMR studies, where spectra are acquired at different time intervals, can provide quantitative data on reaction rates. The chemical shifts in ¹³C NMR for the carbonyl carbons in carboxylic acid derivatives are typically observed in the range of 160-180 ppm acs.org.

Mass Spectrometry (MS) , particularly when coupled with gas or liquid chromatography (GC-MS or LC-MS), is vital for identifying reaction products and intermediates. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions. Tandem mass spectrometry (MS/MS) experiments can elucidate fragmentation patterns, which are crucial for structural confirmation and for understanding the rearrangement processes that can occur within the mass spectrometer. For example, studies on the trimethylsilyl (B98337) (TMS) ester of 4-Oxo-4H-chromene-2-carboxylic acid have detailed unusual fragmentation pathways, including the migration of a dimethylsilyloxy group, which provides insight into the intrinsic reactivity of the chromone (B188151) system under mass spectrometric conditions jst.go.jp.

Gas-Phase Infrared Spectroscopy combined with mass spectrometry and computational chemistry offers a sophisticated approach to identify fragment ion structures and understand dissociation mechanisms. This technique has been used to study the fragmentation behavior of chromane (B1220400) derivatives, revealing complex proton dynamics and intramolecular rearrangement reactions in the gas phase nih.gov.

| Spectroscopic Technique | Information Provided for Mechanistic Studies | Typical Application to this compound Reactions |

| In-situ FTIR (ReactIR) | Real-time monitoring of reactant consumption and product formation; identification of transient intermediates. | Tracking changes in the C=O stretching frequencies of the ketone and carboxylic acid groups to determine reaction kinetics. |

| NMR Spectroscopy | Detailed structural elucidation of reactants, products, and stable intermediates; quantitative kinetic data. | ¹H and ¹³C NMR to confirm the structure of synthesized derivatives; kinetic NMR to measure reaction rates. |

| Mass Spectrometry (MS) | Identification of reaction products and intermediates; determination of elemental composition (HRMS); elucidation of fragmentation pathways (MS/MS). | LC-MS to analyze reaction mixtures; HRMS to confirm the molecular formula of new derivatives; MS/MS to study fragmentation patterns. |

| Gas-Phase IR Spectroscopy | Identification of fragment ion structures; understanding of dissociation mechanisms in the gas phase. | Studying the intrinsic reactivity and fragmentation of the chromanone core upon ionization. |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

The chromanone core, consisting of a benzene (B151609) ring fused to a dihydropyranone ring, is a key structural motif. X-ray diffraction studies on various chromanone derivatives reveal that the benzene ring is planar, and the dihydropyranone ring typically adopts a conformation that minimizes steric strain, often a sofa or half-chair conformation. The substituents on the chromanone skeleton significantly influence the crystal packing.

For chiral derivatives of this compound, single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry of the stereogenic centers. This is particularly important in asymmetric synthesis, where the precise configuration of the product needs to be unambiguously established.

The table below summarizes key crystallographic parameters that would be determined from an X-ray diffraction study of a this compound derivative.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of the molecule, particularly the dihydropyranone ring. |

| Hydrogen Bonding Parameters | The geometry and strength of hydrogen bonds. |

| Intermolecular Contacts | Information on other non-covalent interactions like π–π stacking. |

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for the purification, purity assessment, and separation of isomers of this compound and its derivatives. The choice of method depends on the polarity, volatility, and structural features of the compound.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of chromanone derivatives. Reversed-phase HPLC, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water, acetonitrile, or methanol (B129727) with an acid modifier like formic acid or trifluoroacetic acid), is commonly employed for purity determination. The presence of the carboxylic acid group and the chromanone core allows for sensitive detection using a UV detector, typically in the range of 210-350 nm.

For the separation of enantiomers of chiral this compound derivatives, chiral HPLC is the method of choice. This is achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives. The differential interaction of the enantiomers with the CSP leads to their separation, allowing for the determination of enantiomeric excess (ee).

Gas Chromatography (GC) can be used for the analysis of more volatile and thermally stable derivatives of this compound. The carboxylic acid group typically requires derivatization, for example, by esterification to a methyl or ethyl ester, to increase volatility and improve peak shape. GC coupled with mass spectrometry (GC-MS) is a powerful tool for the identification of impurities.

Ultra-Performance Convergence Chromatography (UPC²) is a newer technique that utilizes compressed carbon dioxide as the primary mobile phase. It has been shown to be effective for the chiral separation of chromanone derivatives, often providing faster separations and higher resolution compared to traditional HPLC.

| Chromatographic Method | Stationary Phase | Mobile Phase | Application |

| Reversed-Phase HPLC | C18, C8 | Acetonitrile/Water or Methanol/Water with acid | Purity assessment, purification |

| Chiral HPLC | Polysaccharide-based CSPs | Hexane/Isopropanol, or polar organic solvents | Separation of enantiomers, determination of enantiomeric excess |

| Gas Chromatography (GC) | Various polar and non-polar columns | Inert gas (e.g., He, N₂) | Analysis of volatile derivatives (after derivatization) |

| UPC² | Chiral stationary phases | Compressed CO₂ with a co-solvent | Chiral separation of isomers |

Development of Novel Analytical Protocols for Quantification in Non-Biological Systems

The development of robust and sensitive analytical protocols for the quantification of this compound and its derivatives in non-biological systems is essential for various applications, such as in materials science or environmental analysis. While specific methods for this particular compound are not extensively documented, general approaches for the quantification of carboxylic acids can be adapted.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of organic molecules at low concentrations. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for the target analyte can be monitored, minimizing interference from the matrix. The development of an LC-MS/MS method would involve optimizing the chromatographic separation, the ionization source parameters (e.g., electrospray ionization in negative mode for the carboxylic acid), and the collision energy for fragmentation. An internal standard, ideally a stable isotope-labeled version of the analyte, would be used to ensure high accuracy and precision.

HPLC with UV or Fluorescence Detection can also be employed for quantification. For UV detection, a calibration curve is constructed by analyzing standards of known concentrations. If the native compound does not possess sufficient UV absorbance or fluorescence for the required sensitivity, derivatization with a chromophoric or fluorophoric reagent can be performed.

The validation of any new analytical method is critical and typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and selectivity according to established guidelines.

Future Research Directions and Challenges in 4 Oxochroman 6 Carboxylic Acid Chemistry

Exploration of Undiscovered Synthetic Pathways and High-Efficiency Protocols

While several methods exist for the synthesis of the 4-chromanone (B43037) core, the pursuit of novel, more efficient, and practical synthetic routes remains a significant area of research. A key challenge lies in developing protocols that are not only high-yielding but also operationally simple and scalable.

Future research will likely focus on:

Catalytic Enantioselective Methods: Developing new catalytic systems for the enantioselective synthesis of chromanones is crucial, as chirality often plays a key role in biological activity. Novel methods that ensure high enantioselectivity and yield under mild conditions could reinvigorate drug discovery efforts. technologypublisher.com

One-Pot and Tandem Reactions: Designing multi-component, one-pot reactions or tandem/domino reaction sequences can significantly improve efficiency by reducing the number of synthetic steps, purification processes, and waste generation. researchgate.netbeilstein-journals.org For instance, one-pot sequences involving Pd(II)-catalyzed dehydrogenation and oxidative boron-Heck coupling have been used to synthesize flavones from chromanones. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of 2-alkyl-substituted 4-chromanones. acs.orgresearchgate.net Further exploration of microwave-promoted procedures for constructing the 4-oxochroman-6-carboxylic acid framework could lead to more environmentally friendly and rapid syntheses. researchgate.net

Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer advantages in terms of safety, scalability, and process control for the industrial production of this compound derivatives.

| Method | Key Features | Reported Yields | Reference |

|---|---|---|---|

| Microwave-Assisted Aldol Condensation | Base-mediated, one-step procedure for 2-alkyl-substituted 4-chromanones. | 43-88% | acs.orgresearchgate.net |

| Catalytic Enantioselective Synthesis | High enantioselectivity and yield under mild conditions. | Up to 97% | technologypublisher.com |

| Tandem Palladium(II) Catalysis | One-pot β-arylation of chromanones with arylboronic acids. | Up to 92% | researchgate.net |

| Houben-Hoesch Reaction Cyclization | Practical and scalable synthesis from 3-aryloxypropanenitriles. | Moderate to Excellent | researchgate.net |

Harnessing Novel Reactivity and Unconventional Transformations of the Chromanone Moiety

The this compound molecule possesses multiple reactive sites, including the carbonyl group, the aromatic ring, the active methylene (B1212753) position (C3), and the carboxylic acid function. A significant challenge is to selectively functionalize these positions to generate molecular diversity.

Future avenues of exploration include: